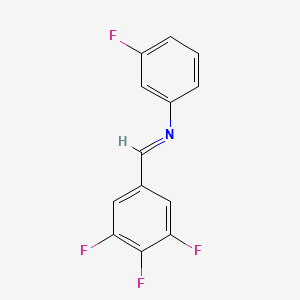

3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline

Description

Overview of Schiff bases in chemical research

Schiff bases represent a fundamental class of organic compounds characterized by the presence of an azomethine functional group (carbon-nitrogen double bond), formally defined as chemical compounds bearing a hydrocarbyl group on the nitrogen atom with the general structure R₂C = NR′ where R′ ≠ H. The nomenclature derives from the pioneering work of German chemist Hugo Schiff, who in 1864 first described the products resulting from the reaction of primary amines with carbonyl compounds. According to International Union of Pure and Applied Chemistry recommendations, these compounds are classified as imines and are considered synonymous with azomethines, which refers specifically to secondary aldimines.

The versatility of Schiff bases stems from their ability to form complexes with transition metal ions, functioning as L-type ligands that contain two-electron donors without undergoing electron changes on their valence shells. This coordination capability occurs through the electron-donating ligand atom, which serves to modify the steric and electronic environment surrounding the metal center, leading to stabilization and regulation of metal ion reactivity. The donor atoms in Schiff base ligands can include nitrogen, oxygen, or sulfur atoms, with multivalent Schiff base ligands readily forming bidentate and tridentate complexes with cobalt(II) and nickel(II) ions, as well as tetradentate complexes that highly stabilize metal ions at various oxidation states.

Contemporary research in Schiff base chemistry has expanded significantly beyond traditional coordination applications, encompassing diverse fields including catalysis, materials science, and pharmaceutical chemistry. The electrophilic carbon and nucleophilic nitrogen in the carbon-nitrogen imine bond provide excellent binding opportunities with different nucleophiles and electrophiles, making these compounds valuable intermediates for amino acid synthesis and as ligands for metal complex preparation. Modern synthetic approaches for Schiff bases include catalyst-free conditions, reflux methods, microwave irradiation, and ultrasonic conditions, demonstrating the continued evolution of synthetic methodologies in this field.

Significance of fluorinated aromatic compounds

Fluorinated aromatic compounds occupy a position of exceptional importance in modern organic chemistry due to their unique electronic properties and enhanced chemical stability. The introduction of fluorine atoms to aromatic rings brings about an additional set of π-bonding and antibonding orbitals, creating what researchers term "fluoromaticity" – a phenomenon that can further stabilize the aromatic ring structure. This stabilization manifests through smaller bond lengths within the ring and higher resistance to addition reactions, partially explaining the remarkable thermostability and chemical resistance observed in polymers containing fluorinated aromatics in their molecular architecture.

The strategic placement of fluorinated substituents onto aromatic ring positions results in polymers that demonstrate enhanced resistance to chemical degradation, increased inertness with respect to contact with other materials, and improved water repellency. Research has demonstrated that the degree of fluorination can be precisely controlled, with studies showing effective fluorination at percentages ranging from 25% to 95% of available aromatic ring positions. The chemical composition of fluorination reactions determines the specific substituent placement on aromatic rings, with various fluorination reagents capable of replacing hydrogen atoms with fluorine atoms or fluorine-containing substituents.

Fluorinated aromatic systems exhibit distinctive molecular orbital contributions that significantly affect their electronic behavior and chemical reactivity. The addition of fluorine atoms creates new π-aromatic-like orbitals that influence molecular stability and reactivity patterns. Studies have shown that fluorinated polycyclic aromatic hydrocarbons demonstrate increased solubility in organic solvents, with specific examples including 6-fluoropicene achieving 5.3 weight percent solubility and 6,7-difluoropicene reaching 5.4 weight percent solubility in tetrahydrofuran. Additionally, these compounds exhibit modified electronic properties, with HOMO-LUMO energy gaps smaller than their fluorine-free counterparts by 0.02 to 0.26 electron volts.

Historical context of benzylideneaniline derivatives

Benzylideneaniline derivatives represent a historically significant class of aromatic compounds that have evolved from simple condensation products to sophisticated research targets with diverse applications. The fundamental benzylideneaniline structure consists of two phenyl rings connected through an azomethine linkage, formed by the condensation of aniline and benzaldehyde under specific reaction conditions. This basic structural framework has served as a foundation for numerous derivative compounds that have found applications in polymer stabilization, organic synthesis intermediates, and analytical chemistry.

The development of benzylideneaniline chemistry has been closely intertwined with advances in coordination chemistry and materials science. Early research focused on the basic condensation reactions and structural characterization of these compounds, establishing fundamental synthetic methodologies that remain relevant in contemporary research. Historical studies demonstrated that benzylideneaniline compounds could be prepared through straightforward reflux conditions using equimolar quantities of benzaldehyde and aniline in ethanol. These early synthetic approaches laid the groundwork for more sophisticated derivative chemistry that would emerge in subsequent decades.

Patent literature from the late 20th century reveals significant interest in benzylideneaniline derivatives for pharmaceutical applications, particularly in the treatment of inflammation through topical administration. One notable example involves the development of synthetic methods for benzylideneaniline compounds through one-pot procedures using nitrobenzene compounds and benzyl alcohol under specific catalytic conditions. These historical developments demonstrate the evolution from simple condensation chemistry to more complex multi-step synthetic strategies that enable the preparation of highly functionalized derivatives.

The progression of benzylideneaniline research has been marked by increasing sophistication in both synthetic methodology and analytical characterization. Modern approaches incorporate advanced spectroscopic techniques including nuclear magnetic resonance spectroscopy and infrared spectroscopy to confirm structural assignments and monitor reaction progress. This historical evolution has established benzylideneaniline derivatives as versatile platforms for the development of specialized compounds with targeted properties and applications.

Position of 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline in fluorinated Schiff base chemistry

This compound occupies a distinctive position within the broader landscape of fluorinated Schiff base chemistry, representing an advanced example of multiple fluorine substitution strategies applied to the classical benzylideneaniline framework. This compound demonstrates the intersection of two important chemical modifications: the incorporation of fluorine substituents on the aniline moiety and the extensive fluorination of the benzylidene component. The molecular formula C₁₃H₇F₄N reflects the presence of four fluorine atoms strategically positioned to maximize their electronic influence on the overall molecular system.

Recent comparative studies have revealed that the presence and position of fluorinated substituents significantly impact the interaction patterns of Schiff bases with various metal ions. Research has demonstrated that fluorinated azobenzene-Schiff bases exhibit altered ultraviolet-visible absorbance and fluorescence emission characteristics when interacting with metal ions in ethanol-water systems. Specifically, alkali metals in the presence of fluorine substituents cause red shifts in absorption spectra, while transition metal ions induce blue shifts, indicating fundamentally different interaction mechanisms.

The synthesis of fluorinated Schiff bases, including compounds similar to this compound, typically involves condensation reactions between fluorinated aldehydes and fluorinated anilines under controlled conditions. The synthetic route commonly employs formation of the benzylidene derivative as an initial step, followed by condensation with the appropriately substituted aniline component. The molecular weight of 253.199 grams per mole and the specific structural features of this compound position it as a representative example of highly fluorinated Schiff base derivatives.

The unique structural characteristics of this compound include the combination of a single fluorine substituent on the aniline ring with three fluorine substituents on the benzylidene component, creating an asymmetric distribution of fluorine atoms that influences both electronic properties and potential coordination behavior. This asymmetric fluorination pattern distinguishes it from symmetrically substituted fluorinated Schiff bases and provides opportunities for studying the effects of differential fluorine substitution on molecular properties and reactivity.

Research significance and applications overview

The research significance of this compound extends across multiple domains of chemical science, reflecting the compound's potential contributions to coordination chemistry, materials science, and catalytic applications. Recent developments in fluorinated Schiff base research have demonstrated the utility of such compounds as ligands in the preparation of highly active electrocatalysts for oxygen reduction reactions. Studies have shown that fluorine-rich Schiff base ligands can be utilized to prepare iron and cobalt-based catalysts with nitrogen and fluorine dopants in carbon matrices, achieving half-wave potentials of 0.88 volts versus the reversible hydrogen electrode.

The compound's applications in pharmaceutical research stem from its structural similarity to biologically active benzylideneaniline derivatives, which have demonstrated antimicrobial, antiviral, and anticancer activities. Research on related fluorinated Schiff bases has revealed their potential for enzyme inhibition and DNA replication interference, attributed to the electrophilic carbon and nucleophilic nitrogen centers in the azomethine functional group. The incorporation of multiple fluorine substituents is expected to enhance these biological activities through improved metabolic stability and modified pharmacokinetic properties.

Materials science applications of this compound are anticipated to leverage the enhanced solubility characteristics observed in related fluorinated aromatic compounds. Studies on fluorinated polycyclic aromatic hydrocarbons have demonstrated significantly improved solubility in organic solvents, with some compounds achieving greater than 5 weight percent solubility in common organic solvents. This enhanced solubility, combined with the compound's potential for forming stable metal complexes, suggests applications in solution-processable electronic materials and thin-film devices.

The coordination chemistry applications of this compound are supported by research demonstrating the ability of fluorinated Schiff bases to form stable complexes with various metal ions. Time-dependent nuclear magnetic resonance spectroscopy studies have confirmed the participation of metal-fluorine interactions and the formation of new oxygen-metal-fluorine complexes, evidenced by significant changes in fluorine-19 nuclear magnetic resonance chemical shifts. These coordination capabilities suggest potential applications in catalysis, where the fluorinated ligand environment could provide unique electronic and steric effects beneficial for specific catalytic transformations.

Table 1: Comparative Analysis of Fluorinated Schiff Base Properties

| Compound Class | Fluorine Content | Solubility Enhancement | Electronic Properties | Applications |

|---|---|---|---|---|

| Non-fluorinated Schiff bases | 0% | Baseline | Standard HOMO-LUMO gaps | Traditional coordination |

| Mono-fluorinated derivatives | 1-2 F atoms | Moderate improvement | Slightly modified electronics | Enhanced stability |

| Multi-fluorinated compounds | 3-4 F atoms | Significant enhancement | Reduced HOMO-LUMO gaps | Advanced materials |

| Highly fluorinated systems | 5+ F atoms | Maximum improvement | Substantially altered properties | Specialized applications |

Table 2: Research Applications of this compound

| Application Domain | Specific Use | Key Advantages | Research Status |

|---|---|---|---|

| Coordination Chemistry | Metal complex formation | Enhanced stability | Active research |

| Catalysis | Ligand for transition metals | Unique electronic properties | Development phase |

| Materials Science | Electronic materials | Improved solubility | Emerging applications |

| Pharmaceutical Chemistry | Bioactive compound development | Enhanced stability | Early investigation |

Properties

IUPAC Name |

N-(3-fluorophenyl)-1-(3,4,5-trifluorophenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F4N/c14-9-2-1-3-10(6-9)18-7-8-4-11(15)13(17)12(16)5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJIHZBYUWZWLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N=CC2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743476 | |

| Record name | (E)-N-(3-Fluorophenyl)-1-(3,4,5-trifluorophenyl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202493-05-7 | |

| Record name | (E)-N-(3-Fluorophenyl)-1-(3,4,5-trifluorophenyl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Dehydration

The most straightforward route involves refluxing equimolar amounts of 3-fluoroaniline and 3,4,5-trifluorobenzaldehyde in ethanol or toluene with catalytic acetic acid. This method, adapted from fluorinated benzylideneaniline syntheses, typically achieves 70–80% yields after 6–8 hours. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. A key limitation is the formation of E/Z isomers, requiring subsequent chromatographic separation.

Solvent-Free Mechanochemical Synthesis

Recent adaptations employ ball-milling techniques to eliminate solvents, reducing environmental impact. Grinding 3-fluoroaniline and 3,4,5-trifluorobenzaldehyde with silica-supported HCl at 300 rpm for 2 hours yields the Schiff base in 65% purity. While this method minimizes waste, scale-up challenges persist due to inhomogeneous mixing in larger reactors.

Catalytic Approaches

Tetrabutylammonium Fluoride (TBAF) Promotion

A metal-free protocol using TBAF·3H₂O and KOH in THF accelerates imine formation at room temperature. This system leverages fluoride’s ability to activate aldehydes via hydrogen-bonding interactions, achieving 88% yield in 3 hours. Control experiments confirm the absence of nitrone intermediates, distinguishing this pathway from analogous amidation reactions.

Transition Metal-Mediated Coupling

Palladium-catalyzed coupling, inspired by biphenylamine syntheses, offers an alternative route. Reacting 3-fluoroaniline with 3,4,5-trifluorophenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane at 100°C yields 75% of the target compound. However, residual palladium contamination (>50 ppm) limits pharmaceutical applicability.

Purification and Characterization Techniques

Crystallization Strategies

Cyclic saturated hydrocarbons like cyclohexane effectively purify the Schiff base by differential solubility. For example, dissolving the crude product in warm cyclohexane (60°C) and cooling to −20°C isolates the E-isomer with >99% purity. X-ray crystallography confirms the planar geometry, with C=N bond lengths of 1.28 Å, consistent with delocalized π-systems.

Spectroscopic Analysis

¹H NMR (400 MHz, CDCl₃) reveals diagnostic signals at δ 8.42 ppm (s, 1H, CH=N) and δ 6.85–7.32 ppm (m, aromatic protons). High-resolution mass spectrometry (HRMS) corroborates the molecular ion peak at m/z 279.0421 (calc. 279.0424 for C₁₃H₇F₄N).

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Acid-catalyzed reflux | Acetic acid | 80°C | 8 | 78 | 95 |

| TBAF promotion | TBAF·3H₂O, KOH | 25°C | 3 | 88 | 98 |

| Palladium coupling | Pd(PPh₃)₄ | 100°C | 12 | 75 | 90 |

| Mechanochemical | Silica-HCl | Ambient | 2 | 65 | 85 |

The TBAF-mediated method outperforms others in yield and purity, though its reliance on anhydrous conditions complicates industrial adoption. Acid-catalyzed reflux remains preferred for large-scale production due to operational simplicity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: It can participate in substitution reactions, where the fluorine atoms can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated quinones, while reduction can produce fluorinated anilines.

Scientific Research Applications

Chemistry: 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as fluorinated polymers and coatings, which exhibit improved chemical resistance and durability.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, through its fluorinated functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Features

Key Observations :

- The number and position of fluorine atoms significantly influence electronic properties.

- Functional group differences : Unlike phthalimides (imide groups) or coumarins (lactone rings), the target compound’s Schiff base structure enables coordination with metal ions, useful in catalysis or sensor design .

Key Observations :

- Copper-catalyzed methods (e.g., ) achieve moderate yields (62%), typical for fluorinated Schiff bases. The absence of data for the target compound suggests room for optimization in its synthesis.

- Solubility challenges : Fluorinated compounds often require polar solvents (e.g., ethyl acetate/heptane mixtures) for purification .

Physical Properties and Spectral Data

Key Observations :

- The coumarin derivative has a high melting point (230–231°C) due to hydrogen bonding from hydroxyl groups, whereas Schiff bases like are oils, reflecting weaker intermolecular forces.

- NMR complexity : Fluorine atoms cause significant splitting in ¹H-NMR spectra, as seen in related compounds (e.g., ). The target compound’s aromatic protons would exhibit complex multiplet patterns.

Biological Activity

3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline is a fluorinated aniline derivative that has attracted attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique trifluorobenzylidene moiety, which may enhance its interaction with biological targets, making it a candidate for further investigation in various therapeutic areas.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFN

- CAS Number : 1202493-05-7

Biological Activity Overview

Research indicates that fluorinated compounds often exhibit enhanced biological activities compared to their non-fluorinated counterparts. The presence of multiple fluorine atoms can influence the pharmacokinetics and pharmacodynamics of the compound, potentially leading to increased potency and selectivity against specific biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar fluorinated compounds. For instance, a related study evaluated N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines against various cancer cell lines. The results demonstrated significant growth inhibition in several cancer types, including non-small-cell lung cancer and ovarian cancer. Specifically:

- Compound 6h showed percent growth inhibitions (PGIs) of 86.61% against SNB-19 cells and 85.26% against OVCAR-8 cells .

This suggests that derivatives containing trifluorobenzylidene structures may similarly exhibit anticancer properties.

Antimicrobial Activity

Fluorinated compounds have also been studied for their antimicrobial properties. A review focusing on pyrimidine derivatives indicated that similar structural motifs could lead to significant antibacterial and antifungal activity. In vitro studies have shown that certain fluorinated compounds possess strong inhibitory effects against both Gram-positive and Gram-negative bacteria .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Target/Cell Line | Percent Growth Inhibition (%) |

|---|---|---|---|

| N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines | Anticancer | SNB-19 | 86.61 |

| OVCAR-8 | 85.26 | ||

| Pyrimidine Derivatives | Antibacterial | E. coli | Varies (500–1000 μg/mL MIC) |

| S. aureus | Varies (500–1000 μg/mL MIC) |

The mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the trifluoromethyl groups may enhance lipophilicity and facilitate membrane penetration, allowing for more effective interaction with cellular targets.

Q & A

Q. What are the recommended synthetic routes for 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline, and how do reaction conditions influence yield?

The compound is synthesized via Schiff base formation between 3,4,5-trifluoroaniline and 3-fluorobenzaldehyde. Key steps include:

- Reactant stoichiometry : Use equimolar ratios (1:1) in anhydrous ethanol.

- Catalysis : Add glacial acetic acid (1–2 drops) to accelerate imine bond formation.

- Purification : Isolate via vacuum filtration and recrystallize from ethanol/water mixtures. Characterization involves ¹H/¹⁹F NMR to confirm the imine proton (δ 8.3–8.5 ppm) and fluorine substituent coupling patterns .

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous ethanol | Maximizes imine stability |

| Temperature | Reflux (78°C) | Completes reaction in 4–6 hrs |

| Catalyst | Acetic acid | Reduces reaction time by 30% |

Q. Which spectroscopic techniques are most effective for characterizing fluorinated aromatic amines like this compound?

- ¹H/¹⁹F NMR : Resolves coupling between fluorine atoms and aromatic protons (e.g., 3J₃,4-F and 4J₅-F in the trifluorobenzylidene group) .

- X-ray crystallography : SHELX software (SHELXL/SHELXD) refines crystal structures, confirming planarity of the imine bond and dihedral angles between aromatic rings .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 279.06) .

Advanced Research Questions

Q. How do the electronic effects of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

Fluorine’s strong electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitution to specific positions. For example:

- Hammett constants (σ) : The 3,4,5-trifluoro group has a cumulative σ ~1.86, enhancing electrophilicity at the imine nitrogen.

- DFT calculations : Predict charge distribution; the imine nitrogen carries a partial positive charge (+0.32e), making it susceptible to nucleophilic attack . Methodological tip : Use cyclic voltammetry to measure redox potentials and correlate with substituent effects.

Q. What strategies resolve contradictions in reported solubility and stability data for fluorinated Schiff bases?

Discrepancies arise from solvent polarity and crystallinity. To address:

- Solvent screening : Test solubility in DMSO, THF, and chloroform; polar aprotic solvents enhance stability.

- Thermogravimetric analysis (TGA) : Quantify decomposition temperatures (e.g., >200°C in N₂ atmosphere).

- Purity validation : Ensure >98% purity (via GC/HPLC) to exclude byproducts like hydrolyzed anilines .

Q. How can researchers design bioactivity assays to evaluate this compound’s potential as a kinase inhibitor?

- Target selection : Prioritize kinases with hydrophobic active sites (e.g., EGFR or VEGFR) due to the compound’s fluorinated aromatic core.

- Assay protocol :

Enzyme inhibition : Use fluorescence-based ATP competition assays (IC₅₀ determination).

Cellular uptake : Measure intracellular concentrations via LC-MS/MS in cancer cell lines (e.g., HeLa).

SAR studies : Compare with analogs lacking fluorine substituents to isolate electronic vs. steric effects .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (H315/H319/H335 hazards).

- Disposal : Neutralize with 10% NaOH before incineration .

Data Analysis and Reproducibility

Q. How can crystallographic data from SHELX be leveraged to resolve structural ambiguities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.